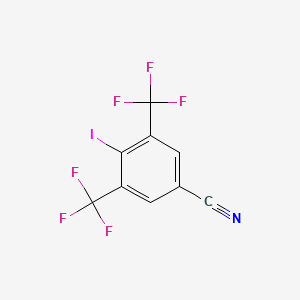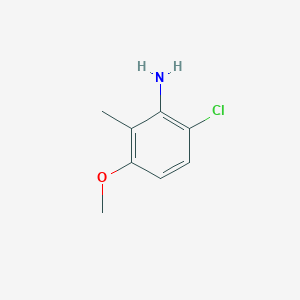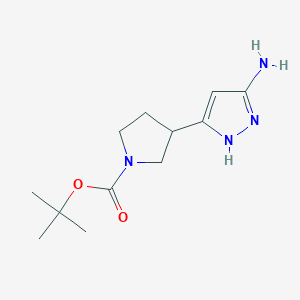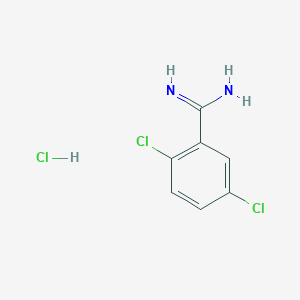![molecular formula C6H8ClFN2O B13696035 O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)
O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34178938 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34178938 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction] at [temperature and pressure].
Step 3: Final product formation by [specific method] with [catalysts or solvents].
Industrial Production Methods
Industrial production of MFCD34178938 typically involves scaling up the laboratory synthesis methods. This includes:
Large-scale reactors: Utilizing reactors that can handle higher volumes of reactants.
Optimized conditions: Adjusting temperature, pressure, and reaction time to maximize yield.
Purification processes: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD34178938 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].
Common Reagents and Conditions
The reactions of MFCD34178938 typically require:
Oxidizing agents: Such as [examples].
Reducing agents: Including [examples].
Catalysts: Often [specific catalysts] are used to facilitate the reactions.
Solvents: Common solvents include [examples] to ensure proper dissolution and reaction kinetics.
Major Products
Scientific Research Applications
MFCD34178938 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific reactions], aiding in the synthesis of [target compounds].
Biology: Plays a role in [biological processes], such as [specific applications].
Medicine: Investigated for its potential therapeutic effects in [diseases or conditions].
Industry: Utilized in the production of [industrial products], enhancing [specific processes].
Mechanism of Action
The mechanism by which MFCD34178938 exerts its effects involves:
Molecular Targets: Interacts with [specific proteins or enzymes], influencing [biological pathways].
Pathways Involved: Modulates [specific pathways], leading to [desired effects].
Comparison with Similar Compounds
Similar Compounds
MFCD34178938 can be compared to other compounds such as [list of similar compounds]. These compounds share [common features] but differ in [unique aspects].
Highlighting Uniqueness
The uniqueness of MFCD34178938 lies in its [specific properties], which make it particularly suitable for [specific applications]. Compared to similar compounds, it offers [advantages], such as [specific benefits].
By understanding the synthesis, reactions, applications, and mechanisms of MFCD34178938, researchers can better harness its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C6H8ClFN2O |
|---|---|
Molecular Weight |
178.59 g/mol |
IUPAC Name |
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2O.ClH/c7-5-2-1-3-9-6(5)4-10-8;/h1-3H,4,8H2;1H |
InChI Key |
MXBBAAJOBFJMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CON)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


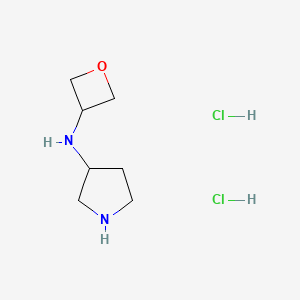
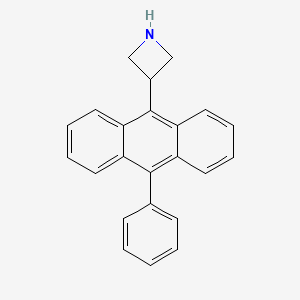

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)

